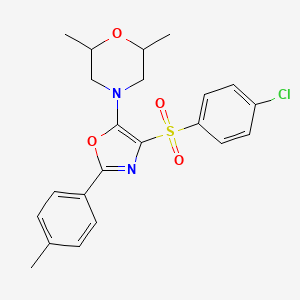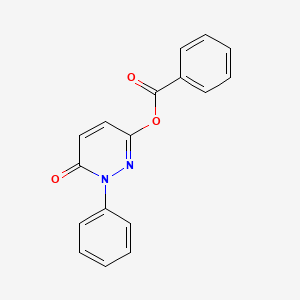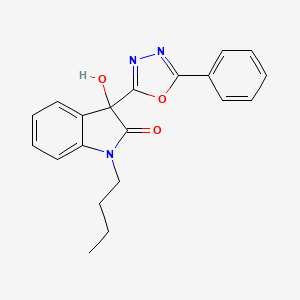![molecular formula C17H15N3O3 B2723791 2-{[1-(Furan-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline CAS No. 2097912-55-3](/img/structure/B2723791.png)
2-{[1-(Furan-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrrolidine derivatives, which are part of this compound, can be synthesized from different cyclic or acyclic precursors . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is widely used by medicinal chemists due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
The molecular weight of “2-{[1-(Furan-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline” is 309.325. Other specific physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Organic Synthesis and Chemical Diversification
In the realm of organic synthesis, compounds related to 2-{[1-(Furan-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline have been pivotal in advancing the diversification of heterocyclic compounds. For instance, a study by Le et al. (2021) demonstrates the development of a method for the selective halogenation of pyrrolo[1,2-a]quinoxalines, highlighting the compound's utility in pharmaceutical research and organic synthesis. This method facilitates the introduction of various functional groups, expanding the chemical space accessible for drug discovery and materials science applications (Le et al., 2021).
Advances in Heterocyclic Chemistry
The structural versatility of this compound analogs allows for the exploration of novel synthetic pathways and the creation of complex heterocyclic systems. Zelina et al. (2020) developed a method for synthesizing pyrrolo[1,2-a]quinoxalines through an acid-promoted furan ring opening, followed by a reductive cyclization process. This innovative approach opens new avenues for the synthesis of complex molecules with potential pharmacological activities (Zelina et al., 2020).
Orientations Futures
While specific future directions for “2-{[1-(Furan-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline” were not found, the field of medicinal chemistry continues to explore the use of pyrrolidine derivatives for the treatment of human diseases . The design of new pyrrolidine compounds with different biological profiles is an ongoing area of research .
Propriétés
IUPAC Name |
furan-3-yl-(3-quinoxalin-2-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-17(12-6-8-22-11-12)20-7-5-13(10-20)23-16-9-18-14-3-1-2-4-15(14)19-16/h1-4,6,8-9,11,13H,5,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHZPCQNSLUVHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2723710.png)
![N-[2,6-di(propan-2-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B2723711.png)




![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2723719.png)
![N-(2,5-dimethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2723721.png)



![6-Phenyl-2-[[3-(trifluoromethyl)phenyl]methyl]pyridazin-3-one](/img/structure/B2723729.png)
